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Introduction
Overview of Lonaprisan (ZK-230211)
Lonaprisan, also known as ZK-230211 or BAY 86-5044, is a synthetic, steroidal

antiprogestogen.[1][2] It is a selective progesterone receptor modulator (SPRM) that acts as a

potent and highly selective silent antagonist of the progesterone receptor (PR).[1] Developed

by Bayer HealthCare Pharmaceuticals, Lonaprisan was investigated for the treatment of

gynecological disorders such as endometriosis and dysmenorrhea, as well as for hormone-

dependent breast cancer.[1][2] Despite reaching Phase II clinical trials, its development was

ultimately discontinued.

Rationale for Development
Progesterone, acting via its receptor, plays a crucial role in the normal physiology of the female

reproductive system. However, it is also implicated in the pathophysiology of several diseases.

In endometriosis, progesterone is thought to stimulate the growth of ectopic endometrial tissue.

In certain types of breast cancer, the progesterone receptor is expressed, and its signaling is

believed to contribute to tumor proliferation. Therefore, a potent and selective progesterone

receptor antagonist like Lonaprisan was developed with the therapeutic goal of blocking these

pathological effects of progesterone.

Mechanism of Action
Progesterone Receptor Antagonism
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Lonaprisan is a pure progesterone receptor antagonist. Unlike some other antiprogestins, it

does not exhibit partial agonist activity, even in the presence of protein kinase A (PKA)

activators. It demonstrates high antagonistic activity on both progesterone receptor isoforms,

PR-A and PR-B. The binding of Lonaprisan to the progesterone receptor prevents the receptor

from adopting an active conformation, thereby inhibiting the downstream signaling pathways

that are normally triggered by progesterone.

Signaling Pathways
The primary mechanism of action of Lonaprisan involves the competitive inhibition of the

progesterone receptor. Progesterone, upon binding to its receptor, induces a conformational

change that leads to the dissociation of heat shock proteins, dimerization, and translocation to

the nucleus. In the nucleus, the progesterone-receptor complex binds to progesterone

response elements (PREs) on the DNA, leading to the transcription of target genes.

Lonaprisan, by binding to the progesterone receptor, prevents these steps. One of the key

downstream effects of Lonaprisan in breast cancer cells is the induction of the cyclin-

dependent kinase inhibitor p21. This induction occurs through the direct binding of the

Lonaprisan-progesterone receptor complex to the p21 promoter. The upregulation of p21

leads to cell cycle arrest in the G0/G1 phase and a subsequent inhibition of cell proliferation.
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Figure 1: Simplified signaling pathway of progesterone and the antagonistic action of
Lonaprisan.

Pharmacodynamics
In Vitro Studies
The binding affinity of Lonaprisan for various steroid receptors was determined using cytosolic

extracts from different tissues and cell lines. The results are summarized in the table below.

Receptor Source Radioligand
Relative Binding
Affinity (%)

Progesterone

(Human)
T47D cells [³H]ORG 2058 300

Glucocorticoid (Rat) Thymus [³H]Dexamethasone 10

Androgen (Rat) Prostate [³H]Mibolerone <0.1

Estrogen (Porcine) Uterus [³H]Estradiol <0.1

Mineralocorticoid

(Rat)
Kidney [³H]Aldosterone <0.1

Data from Fuhrmann

et al., 2000.

The in vitro efficacy of Lonaprisan was evaluated in human breast cancer (T47D) and

endometrial cancer (Ishikawa) cell lines.
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Cell Line Assay Endpoint IC50 / ED50

T47D Proliferation Assay
Inhibition of cell

growth
~1 nM

Ishikawa Alkaline Phosphatase

Inhibition of

progesterone-induced

ALP activity

~0.1 nM

Data from Fuhrmann

et al., 2000.

In Vivo Studies
The McPhail test in rabbits was used to assess the anti-progestagenic activity of Lonaprisan
on the endometrium.

Compound Route of Administration
Dose for 50% Inhibition
(mg/animal/day)

Lonaprisan Subcutaneous 0.03

Lonaprisan Oral 0.3

Data from Fuhrmann et al.,

2000.

Preclinical studies in rat models of endometriosis have demonstrated the efficacy of

Lonaprisan in reducing the size of endometriotic lesions.

Animal Model Treatment Dose Outcome

Rat Lonaprisan (s.c.) 1 mg/kg/day
Significant reduction

in lesion size

Data from Fuhrmann

et al., 2000.
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The antitumor activity of Lonaprisan was evaluated in the 7,12-dimethylbenz[a]anthracene

(DMBA)-induced mammary tumor model in rats.

Treatment Dose (mg/kg/day, s.c.)
Tumor Growth Inhibition
(%)

Lonaprisan 0.3 ~50

Lonaprisan 1.0 ~80

Lonaprisan 3.0 >90

Data from Fuhrmann et al.,

2000.

Pharmacokinetics
Oral Bioavailability
The oral bioavailability of Lonaprisan was assessed in preclinical animal models.

Species Oral Bioavailability (%)

Rat ~30

Dog ~50

Data from Fuhrmann et al., 2000.

Toxicology
Detailed preclinical toxicology data for Lonaprisan is not extensively published in the public

domain. However, it has been reported that Lonaprisan was well-tolerated in Phase I clinical

studies, suggesting a favorable safety profile in initial human trials.

Experimental Protocols
Progesterone Receptor Binding Assay
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Figure 2: Workflow for the progesterone receptor binding assay.

Objective: To determine the binding affinity of Lonaprisan to the progesterone receptor.

Materials: T47D human breast cancer cells, [³H]ORG 2058 (radioligand), unlabeled

Lonaprisan, appropriate buffers.

Procedure:

Prepare a cytosolic fraction from T47D cells, which are rich in human progesterone

receptors.

Incubate the cytosol with a fixed concentration of [³H]ORG 2058 and varying

concentrations of unlabeled Lonaprisan.

After incubation, separate the receptor-bound radioligand from the free radioligand using a

method such as dextran-coated charcoal adsorption or gel filtration.

Measure the radioactivity of the bound fraction using liquid scintillation counting.

The concentration of Lonaprisan that inhibits 50% of the specific binding of [³H]ORG

2058 (IC50) is determined.

The relative binding affinity is calculated by comparing the IC50 of Lonaprisan to that of a

reference compound (e.g., progesterone).

T47D Cell Proliferation Assay
Objective: To assess the antiproliferative effect of Lonaprisan on breast cancer cells.

Materials: T47D cells, cell culture medium, Lonaprisan, MTT or SRB reagent.

Procedure:
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Seed T47D cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of Lonaprisan for a specified period (e.g., 72

hours).

At the end of the treatment period, add MTT or SRB reagent to the wells and incubate

according to the manufacturer's instructions.

Measure the absorbance at the appropriate wavelength to determine cell viability.

Calculate the percentage of growth inhibition for each concentration and determine the

IC50 value.

Alkaline Phosphatase Assay (Ishikawa Cells)
Objective: To evaluate the anti-progestagenic activity of Lonaprisan in endometrial cancer

cells.

Materials: Ishikawa cells, cell culture medium, progesterone, Lonaprisan, alkaline

phosphatase substrate.

Procedure:

Culture Ishikawa cells in a suitable medium.

Treat the cells with a fixed concentration of progesterone to induce alkaline phosphatase

(ALP) activity, along with varying concentrations of Lonaprisan.

After a defined incubation period, lyse the cells and measure the ALP activity using a

colorimetric or fluorometric substrate.

The concentration of Lonaprisan that inhibits 50% of the progesterone-induced ALP

activity (ED50) is determined.

McPhail Test (Rabbit Model)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1675054?utm_src=pdf-body
https://www.benchchem.com/product/b1675054?utm_src=pdf-body
https://www.benchchem.com/product/b1675054?utm_src=pdf-body
https://www.benchchem.com/product/b1675054?utm_src=pdf-body
https://www.benchchem.com/product/b1675054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To assess the in vivo anti-progestagenic effect of Lonaprisan on the

endometrium.

Materials: Immature female rabbits, estrogen, progesterone, Lonaprisan.

Procedure:

Prime immature female rabbits with estrogen to induce endometrial proliferation.

Administer progesterone to induce secretory changes in the endometrium.

Co-administer Lonaprisan at various doses.

After the treatment period, sacrifice the animals and histologically examine the uteri.

The degree of endometrial transformation is scored, and the dose of Lonaprisan that

causes a 50% inhibition of the progesterone-induced effect is determined.

DMBA-Induced Mammary Tumor Model (Rat)
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Figure 3: Experimental workflow for the DMBA-induced mammary tumor model.

Objective: To evaluate the in vivo antitumor efficacy of Lonaprisan.
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Materials: Female Sprague-Dawley rats, 7,12-dimethylbenz[a]anthracene (DMBA),

Lonaprisan.

Procedure:

Induce mammary tumors in young female rats by oral administration of DMBA.

Once tumors are established and have reached a palpable size, randomize the animals

into treatment and control groups.

Administer Lonaprisan or vehicle to the respective groups for a defined period.

Measure tumor size regularly using calipers.

At the end of the study, calculate the percentage of tumor growth inhibition in the

Lonaprisan-treated groups compared to the control group.

Conclusion
The preclinical data on Lonaprisan (ZK-230211) demonstrate that it is a potent and selective

progesterone receptor antagonist with significant antiproliferative and anti-progestagenic

activity. In vitro studies confirmed its high binding affinity for the progesterone receptor and its

ability to inhibit the growth of hormone-dependent cancer cells. In vivo studies in animal models

of endometriosis and breast cancer further supported its therapeutic potential. While the clinical

development of Lonaprisan was discontinued, the extensive preclinical research provides a

valuable foundation for the continued investigation of progesterone receptor antagonists in the

treatment of gynecological disorders and hormone-responsive cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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